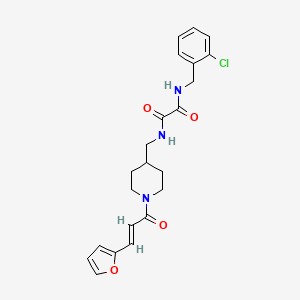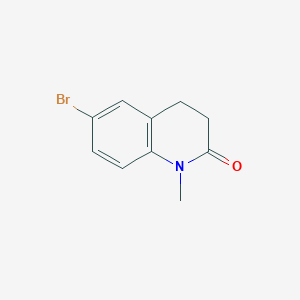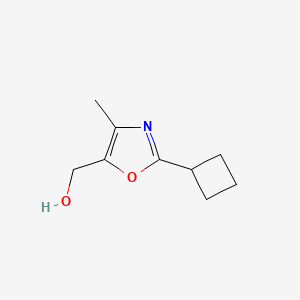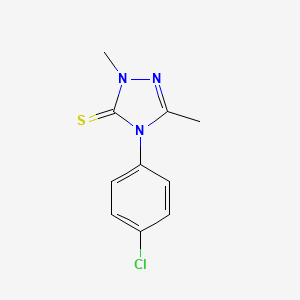
(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H24ClN3O4 and its molecular weight is 429.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acrylamide Research Applications
Acrylamide Formation and Mitigation in Foods : Acrylamide, a compound structurally similar to part of the requested chemical, has been extensively studied for its formation during high-temperature cooking processes and its potential health risks. Research into reducing acrylamide levels in foods, such as bakery and potato products, could be analogous to studying the reactivity and stability of similar compounds under various conditions (Keramat et al., 2011).
Chemical and Biochemical Properties of Acrylamide : Understanding the chemical properties, metabolism, and toxicological impacts of acrylamide in food and industrial applications may provide insights into the handling, safety, and potential biochemical interactions of related compounds (Friedman, 2003).
Applications in Analytical and Environmental Chemistry
Coordination Chemistry of Acrylamide : The coordination chemistry of acrylamide with transition metals offers insights into potential applications of related compounds in creating new materials or catalysts for chemical reactions. Such research could lead to the development of novel complexes with unique properties (Girma et al., 2005).
Chemical Reactions and Derivatives : Studies on the reactions of arylmethylidenefuranones with various nucleophiles provide a foundation for exploring the reactivity of similar compounds. This research could be instrumental in synthesizing new chemical entities with potential applications in medicinal chemistry, materials science, or as intermediates in organic synthesis (Kamneva et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that many drugs with similar structures are often involved in modulating neurotransmitter systems, particularly those associated with conditions like schizophrenia .
Mode of Action
The specific mode of action for this compound is currently unknown. For instance, some drugs target the core abnormalities in patients with schizophrenia and reduce hippocampal dopaminergic activity, improving symptoms of psychosis, social interactions, and cognition .
Biochemical Pathways
It’s plausible that it may interact with various neurotransmitter systems and signaling pathways, given the observed effects of similar compounds .
Result of Action
For example, some drugs have shown to improve symptoms of psychosis, social interactions, and cognition in patients with treatment-resistant schizophrenia .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c23-19-6-2-1-4-17(19)15-25-22(29)21(28)24-14-16-9-11-26(12-10-16)20(27)8-7-18-5-3-13-30-18/h1-8,13,16H,9-12,14-15H2,(H,24,28)(H,25,29)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJNAWVULQICAU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)



![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830945.png)


![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)
![1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)

